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Compound of Interest |

Phosphonium, tributylethyl-,
Compound Name: ,
bromide
CAS No.: 7392-50-9
Cat. No.: B1591787
\ 7

Executive Summary

Tributylethylphosphonium bromide (often abbreviated as

or TEBP-Br) is a quaternary phosphonium salt widely used as a phase transfer catalyst and a
precursor for phosphonium-based ionic liquids. Accurate NMR characterization is critical for
verifying the quaternization of the precursor phosphine and quantifying purity.

e Primary ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-
inserted">

Chemical Shift:

34.6 ppm (singlet) in

o Key Impurities: Tributylphosphine oxide (
48 ppm) and unreacted Tributylphosphine (
-32 ppm).

e Detection Window: +30 to +40 ppm (Quaternary Phosphonium region).
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Chemical Identity & Structural Context

The chemical environment of the phosphorus atom in

is defined by four alkyl substituents: three butyl chains and one ethyl chain. The positive charge
on the phosphorus deshields the nucleus, shifting the resonance downfield relative to the
neutral phosphine.

Property Detail

IUPAC Name Tributyl(ethyl)phosphonium bromide
Formula

CAS Number 7392-50-9

Molecular Weight 311.28 g/mol

Tributylphosphine (
Precursor ) + Ethyl Bromide (

)

Structural Diagram & NMR Assignment

The following diagram illustrates the connectivity and the specific NMR assignment logic.
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Figure 1: Structural contributions to the

Chemical Shift of Tributylethylphosphonium Bromide.

Experimental Characterization Data
NMR Spectral Data

The phosphorus nucleus in this salt is chemically equivalent (only one P environment),
resulting in a sharp singlet under proton decoupling.
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Parameter Value Solvent Multiplicity Notes

Referenced to

Chemical Shift ( 85%

34.6 ppm Singlet (s) (
)

ppm)

Chemical Shift ( Slight solvent-
34.9 ppm Singlet (s) induced shift due

) to ion pairing

Quantitative if

relaxation delay (
Integration 1.00 N/A -

) >

Note on Solvent Effects: In non-polar solvents like

, the cation and anion exist as tight ion pairs. In polar protic solvents like
, the ions are fully solvated/dissociated, causing a minor downfield shift (
0.3 ppm).
Coupling Constants (Scalar)
While
is usually acquired decoupled (
), coupled spectra reveal specific splitting patterns due to
interactions.
e (Geminal):
15.4 Hz (Coupling to

-methylene protons).
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o (Direct):
47-49 Hz (Visible in
NMR).

Impurity Profiling

Purity analysis is the primary application of

NMR for this compound. Common degradation products or unreacted starting materials have

distinct shifts.
Chemical Shift (
Compound Origin
)
Tributylethylphosphonium
+34.6 ppm Target Product

Bromide

Tributylphosphine Oxide (
+48.0 — +50.0 ppm
)

Oxidation byproduct

Tributylphosphine (
-32.0 — -32.5 ppm
)

Unreacted precursor

Inorganic Phosphate (
~0 —+3 ppm
)

Hydrolysis (rare in bromide

salts)

Experimental Protocol (SOP)
Sample Preparation[2]

e Mass: Weigh 20—-30 mg of the phosphonium salt.
e Solvent: Dissolve in 0.6 mL of

(Chloroform-d).

o Why
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? It is the standard for organic synthesis and provides a sharp lock signal.

o Alternative: Use

if the salt is part of a biological study, but expect the +0.3 ppm shift.

e Tube: Transfer to a clean, dry 5 mm NMR tube.
» Standard (Optional): For external referencing, use a capillary containing 85%
(set to O ppm). Most modern spectrometers are pre-calibrated (

ratio) based on the deuterium lock, making internal standards unnecessary for routine ID.

Acquisition Parameters (Bruker/Varian Standard)

e Pulse Sequence:zgpg30 (Bruker) or equivalent (Power-gated decoupling).
e Decoupling: Inverse Gated or Standard Waltz-16 decoupling (to remove P-H splitting).
e Spectral Width: -100 to +100 ppm (Sufficient to catch precursor and oxide).
o Relaxation Delay (
):
o Qualitative: 2 seconds.

o Quantitative (QNMR): >10 seconds (Phosphorus relaxation times can be long; ensure full
magnetization recovery).

e Scans: 16—64 scans (High sensitivity of

usually yields good S/N quickly).

Analysis Workflow
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Figure 2: Quality Control Decision Tree for Tributylethylphosphonium Bromide.
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» To cite this document: BenchChem. [In-Depth Technical Guide: NMR Characterization of
Tributylethylphosphonium Bromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591787#31p-nmr-chemical-shift-of-
tributylethylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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